N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with an ethenyl group attached to a 1-azabicyclo[2.2.2]octan-2-yl group, which is further attached to a quinolin-4-ylmethyl group and a pyridine-2-carboxamide group. The exact structure can be determined using techniques such as NMR and IR spectroscopy .Aplicaciones Científicas De Investigación
- N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide has shown promise as an antimalarial agent. Researchers have explored its efficacy against Plasmodium species, which cause malaria. The compound’s mechanism of action involves disrupting essential metabolic pathways in the parasite, making it a potential candidate for novel antimalarial drugs .
- The chiral center in this compound (the quinuclidine moiety) makes it valuable in asymmetric synthesis. It can serve as a chiral ligand or catalyst, enabling the creation of enantiomerically pure molecules. Researchers have used it in various reactions, such as asymmetric hydrogenation and Diels-Alder reactions .
- The quinolin-4-ylmethyl group in the compound has attracted interest in neuroscience. Researchers investigate its interactions with neurotransmitter receptors, particularly nicotinic acetylcholine receptors. These studies aim to understand its potential role in neuroprotection or modulation of neuronal activity .
- Some studies suggest that this compound may possess anti-inflammatory effects. Researchers have explored its impact on immune responses, cytokine production, and inflammatory pathways. Further investigations are needed to validate its therapeutic potential in inflammatory diseases .
- Although preliminary, there is interest in evaluating the anticancer properties of this compound. Researchers have studied its effects on cancer cell lines, including its potential to inhibit tumor growth or metastasis. Its unique structure may interact with specific cellular targets relevant to cancer progression .
- The lipophilic nature of N-(9-Deoxy-epi-cinchonidin-9-yl)picolinamide makes it suitable for incorporation into drug delivery systems. Scientists explore its use as a carrier for targeted drug delivery, especially in cases where lipophilic drugs need controlled release or site-specific administration .
Antimalarial Activity
Chiral Catalysts and Asymmetric Synthesis
Neurological Studies
Anti-Inflammatory Properties
Anticancer Research
Drug Delivery Systems
Propiedades
IUPAC Name |
N-[(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18?,23?,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSGEPCDLMFJP-GIUXFLSOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.